(2R)-2-(2,6-Difluorophenyl)propan-1-amine
Beschreibung
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is a chiral amine featuring a 2,6-difluorophenyl group attached to a propane backbone, with the amine moiety at the terminal carbon. Its stereochemistry (R-configuration) and fluorine substitution pattern confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis.
Eigenschaften
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2,6-Difluorophenylpropan-1-one
The ketone precursor is synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride in the presence of aluminum trichloride (AlCl₃). This electrophilic aromatic substitution proceeds regioselectively due to the electron-withdrawing effects of fluorine atoms, directing the acyl group to the para position relative to the fluorines.
Reaction Conditions:
Stereoselective Reduction to (2R)-Alcohol Intermediate
The ketone is reduced to (2R)-2-(2,6-difluorophenyl)propan-1-ol using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). Borane-dimethyl sulfide (BH₃·SMe₂) serves as the stoichiometric reducing agent, achieving enantiomeric excess (ee) >98%.
Optimization Parameters:
Conversion to Amine via Gabriel Synthesis
The alcohol is converted to the corresponding amine through a three-step process:
- Mesylation: Reaction with methanesulfonyl chloride (MsCl) in DCM.
- Azide Displacement: Treatment with sodium azide (NaN₃) in dimethylformamide (DMF).
- Staudinger Reduction: Triphenylphosphine (PPh₃) and hydrolysis yield the primary amine.
Critical Challenges:
- Azide intermediates pose safety risks due to potential explosivity.
- Racemization during mesylation requires stringent temperature control (<0°C).
Chiral Resolution of Racemic Amines
Racemic Synthesis via Leuckart Reaction
The Leuckart-Wallach reaction condenses 2,6-difluorophenylacetone with ammonium formate at elevated temperatures (150–200°C), producing racemic (2R/S)-2-(2,6-difluorophenyl)propan-1-amine.
Reaction Conditions:
Diastereomeric Salt Formation for Resolution
Racemic amine is resolved using chiral resolving agents such as (R)-mandelic acid. The diastereomeric salts are crystallized from ethanol, yielding enantiomerically pure (2R)-amine.
Optimization Metrics:
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance safety and efficiency, modern facilities employ continuous flow reactors for exothermic steps (e.g., Friedel-Crafts acylation). This minimizes thermal runaway risks and improves reproducibility.
Green Chemistry Alternatives
Recent advancements replace toxic reagents like AlCl₃ with heterogeneous catalysts (e.g., zeolites) in acylation steps, reducing waste generation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield | ee |
|---|---|---|---|---|
| Reductive Amination | High stereoselectivity; fewer steps | Requires expensive chiral catalysts | 70–75% | >98% |
| Chiral Resolution | Cost-effective resolving agents | Low initial yield; multiple crystallizations | 50–60% | >99% |
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(2,6-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The compound is compared to analogs based on fluorine substitution patterns, stereochemistry, and backbone modifications. Key examples include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| (2R)-2-(2,6-Difluorophenyl)propan-1-amine | C9H11F2N | 2,6-difluoro | 171.19 | Not explicitly listed | Chiral R-configuration, terminal amine |
| 1-(2,4-Difluorophenyl)propan-1-amine | C9H11F2N | 2,4-difluoro | 171.19 | 623143-41-9 | Isomeric fluorine positions, primary amine |
| 2-(2,4-Difluorophenyl)propan-1-amine | C9H11F2N | 2,4-difluoro | 171.19 | 1096815-88-1 | Amine at C1, branched propane backbone |
| (R)-1-(2,6-Difluorophenyl)ethan-1-amine HCl | C8H8F2N·HCl | 2,6-difluoro | 185.61 | 791098-84-5 | Shorter backbone (ethane), hydrochloride salt |
| rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxamide | C11H10F2N2O | 2,6-difluoro | 248.21 | 90643-87-1 | Cyclopropane ring, carboxamide group |
Impact of Substituent Position and Stereochemistry
- Fluorine Position : The 2,6-difluoro substitution in the target compound creates a symmetrical, electron-withdrawing environment, which may enhance binding to aromatic π-systems in biological targets compared to 2,4-difluoro isomers (e.g., CAS 623143-41-9 and 1096815-88-1). The latter’s asymmetric fluorine placement could alter dipole moments and solubility .
- Stereochemistry : Enantiomeric purity is critical. For instance, (R)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride (CAS 791098-84-5) demonstrates how the R-configuration optimizes receptor interactions, whereas the S-enantiomer (CAS 1309598-68-2) may exhibit reduced activity .
Biologische Aktivität
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.
The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-amine typically involves several key steps:
- Starting Material : The process begins with 2,6-difluorobenzaldehyde.
- Reduction : The aldehyde is reduced to an alcohol using sodium borohydride.
- Amination : The alcohol is converted to the amine using ammonia or an amine donor.
- Resolution : Chiral resolution techniques are employed to isolate the (2R)-enantiomer.
This compound exhibits unique reactivity due to the positioning of the difluorophenyl group, influencing its interactions with biological targets.
The biological activity of (2R)-2-(2,6-Difluorophenyl)propan-1-amine is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Receptors : It may modulate neurotransmitter signaling pathways, impacting conditions such as depression and anxiety.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, including dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management .
Biological Activity and Therapeutic Potential
Research indicates that (2R)-2-(2,6-Difluorophenyl)propan-1-amine possesses several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels.
- Anticancer Properties : Its ability to inhibit key enzymes involved in cancer cell proliferation has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's .
Case Studies
- DPP-IV Inhibition :
- Neuroprotective Effects :
Comparative Analysis
To better understand the unique properties of (2R)-2-(2,6-Difluorophenyl)propan-1-amine, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R)-2-(3-Fluorophenyl)propan-1-amine | Single fluorine substitution | Moderate antidepressant activity |
| (2R)-2-(4-Chlorophenyl)ethan-1-amine | Chlorine instead of fluorine | Anticancer properties but less potent than target |
| (2R)-2-(5-Methylphenyl)propan-1-amine | Methyl group on phenyl | Enhanced lipophilicity but lower receptor affinity |
The difluorophenyl group in (2R)-2-(2,6-Difluorophenyl)propan-1-amine enhances its lipophilicity and metabolic stability compared to these analogs, contributing to its superior biological activity and therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for (2R)-2-(2,6-Difluorophenyl)propan-1-amine, and how can enantiomeric purity be ensured?
The synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or enzymes (e.g., lipases) can induce stereoselectivity during the reduction of ketone intermediates. Enantiomeric purity is validated using chiral HPLC or polarimetry, with retention times compared to standards (e.g., PubChem data for related compounds) . Reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization, as seen in protocols for structurally similar amines .
Q. How is the structural identity of (2R)-2-(2,6-Difluorophenyl)propan-1-amine confirmed?
Key methods include:
- NMR spectroscopy : H and C NMR to verify the difluorophenyl group (δ ~110-160 ppm for aromatic carbons) and amine protons (δ ~1.5-2.5 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 171.19 (CHFN) .
- X-ray crystallography : For crystalline derivatives (e.g., hydrochloride salts), bond angles and spatial arrangement are resolved, as demonstrated for analogous cyclopropanamine derivatives .
Q. What biological targets are associated with this compound, and how are binding assays designed?
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is hypothesized to interact with neurotransmitter transporters (e.g., serotonin or dopamine receptors) due to its structural similarity to bioactive amines. Binding assays use radiolabeled ligands (e.g., H-paroxetine) in competitive inhibition studies. Cell membranes expressing target receptors are incubated with the compound, and Ki values are calculated via Scatchard plots . Negative controls include structurally related inactive isomers .
Advanced Research Questions
Q. How can contradictory data on metabolic stability be resolved for this compound?
Discrepancies often arise from differences in assay conditions (e.g., liver microsomes from different species). To address this:
Q. What strategies mitigate stereochemical instability during formulation studies?
Racemization in aqueous solutions is minimized by:
Q. How are computational methods applied to predict the compound’s pharmacokinetics?
Molecular dynamics simulations and QSAR models predict:
Q. What experimental designs address low reproducibility in receptor binding studies?
- Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinity.
- Validate receptor expression levels via Western blotting in cellular models.
- Include enantiomeric controls (e.g., (2S)-isomer) to rule out non-specific interactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
